molecular formula C26H27N3O2 B2577166 N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide CAS No. 478077-08-6

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide

Cat. No.: B2577166
CAS No.: 478077-08-6
M. Wt: 413.521
InChI Key: GPJYRDCTXVJMRV-UHFFFAOYSA-N
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Description

N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide is a complex organic compound that features a bipyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyrrole core, followed by the introduction of the benzyl and methoxybenzamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide: shares similarities with other bipyrrole derivatives and benzamide compounds.

    Bipyrrole derivatives: These compounds often exhibit similar chemical reactivity and biological activities.

    Benzamide compounds: Known for their diverse pharmacological properties and applications in medicinal chemistry.

Uniqueness

The uniqueness of N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-3-methoxybenzamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a bipyrrole core with benzyl and methoxybenzamide groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-19-20(2)29(18-21-10-5-4-6-11-21)26(28-14-7-8-15-28)24(19)17-27-25(30)22-12-9-13-23(16-22)31-3/h4-16H,17-18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJYRDCTXVJMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNC(=O)C2=CC(=CC=C2)OC)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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